molecular formula C13H17BFNO4 B1652882 Methyl 6-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate CAS No. 1622217-36-0

Methyl 6-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate

Cat. No. B1652882
CAS RN: 1622217-36-0
M. Wt: 281.09
InChI Key: GVBWCUZFVZQECJ-UHFFFAOYSA-N
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Description

The compound contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. It also contains a boronic ester functional group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl), which is often used in Suzuki-Miyaura cross-coupling reactions . The presence of a fluorine atom can also significantly affect the compound’s reactivity and properties.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms in space, which is influenced by the electronic structure of the molecule. Techniques such as X-ray crystallography can be used to determine the exact three-dimensional structure .


Chemical Reactions Analysis

The boronic ester group in this compound can participate in various chemical reactions, most notably cross-coupling reactions like the Suzuki-Miyaura reaction . The fluorine atom can also participate in nucleophilic substitution reactions.

Scientific Research Applications

Synthesis and Structural Analysis

Methyl 6-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate is involved in complex chemical synthesis processes, highlighting its role as a boric acid ester intermediate with benzene rings. It is obtained through a three-step substitution reaction, demonstrating its utility in the synthesis of compounds with specific structural features. The confirmation of these compounds' structures involves a variety of techniques such as FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry. X-ray diffraction provides crystallographic and conformational analyses, while density functional theory (DFT) is used for further molecular structure calculations. These processes underscore the compound's applicability in detailed structural and electronic studies, making it a valuable research tool in the development of new materials and chemicals (Huang et al., 2021).

Photophysical Properties and Potential Applications

The compound's derivatives have been explored for their photophysical properties, particularly in the context of fluorescence studies. Such research is crucial for developing novel materials with potential applications in sensors, imaging agents, and drug delivery systems. For instance, the study of 6-fluoropyridoxal polymer conjugates as novel 19F pH indicators for magnetic resonance spectroscopy highlights the compound's relevance in biomedical imaging and diagnostics. These probes demonstrate excellent 19F pH sensitivity and suitable pKa values for in vivo studies, offering a new approach for studying tissue physiology (Mehta et al., 1996).

Antimicrobial Applications

Derivatives of methyl 6-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate have been investigated for their antimicrobial properties. This area of research is particularly significant due to the ongoing need for new antibacterial agents to combat resistant strains of bacteria. Studies have shown that certain derivatives exhibit potent in vitro and in vivo antibacterial activity, making them promising candidates for the development of new therapeutic agents. For example, compounds have been evaluated for their activity against Mycobacterium tuberculosis, with some showing significant potential in reducing bacterial load in tissues (Kumar et al., 2008).

properties

IUPAC Name

methyl 6-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BFNO4/c1-12(2)13(3,4)20-14(19-12)9-6-8(11(17)18-5)7-16-10(9)15/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVBWCUZFVZQECJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201115096
Record name 3-Pyridinecarboxylic acid, 6-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201115096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate

CAS RN

1622217-36-0
Record name 3-Pyridinecarboxylic acid, 6-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1622217-36-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinecarboxylic acid, 6-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201115096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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